molecular formula C18H11BrFN3O2S B11612716 (3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-{(2Z)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11612716
M. Wt: 432.3 g/mol
InChI Key: KECJFUHNCIACMC-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a unique combination of bromine, fluorine, and thiazolidinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2Z,5Z)-2-[(4-FLUOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Properties

Molecular Formula

C18H11BrFN3O2S

Molecular Weight

432.3 g/mol

IUPAC Name

(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11BrFN3O2S/c1-23-13-7-2-9(19)8-12(13)14(17(23)25)15-16(24)22-18(26-15)21-11-5-3-10(20)4-6-11/h2-8H,1H3,(H,21,22,24)/b15-14-

InChI Key

KECJFUHNCIACMC-PFONDFGASA-N

Isomeric SMILES

CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)NC(=NC4=CC=C(C=C4)F)S3)/C1=O

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3)C1=O

Origin of Product

United States

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